3-benzylbenzene-1,2-diol physical and chemical properties data sheet
3-benzylbenzene-1,2-diol physical and chemical properties data sheet
An In-Depth Technical Guide to 3-Benzylbenzene-1,2-diol
This guide provides a comprehensive technical overview of 3-benzylbenzene-1,2-diol, a molecule of significant interest to researchers in medicinal chemistry and materials science. By integrating data from established chemical databases with foundational principles of organic chemistry, this document aims to serve as a critical resource for professionals in drug development and scientific research. We will explore its structural characteristics, physicochemical properties, reactivity, and potential applications, grounded in authoritative data.
Nomenclature and Structural Identification
3-Benzylbenzene-1,2-diol, also known as 3-benzylcatechol or 2,3-dihydroxydiphenylmethane, is an aromatic compound featuring a catechol (benzene-1,2-diol) ring substituted with a benzyl group at the 3-position.[1] This unique arrangement of a hydrophilic catechol moiety and a lipophilic benzyl group imparts a distinct set of properties relevant to its biological and chemical behavior.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Define nodes for the benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
} dot Figure 1: Chemical Structure of 3-Benzylbenzene-1,2-diol.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3-benzylbenzene-1,2-diol | [1] |
| Synonyms | 3-Benzylcatechol, 2,3-Dihydroxydiphenylmethane | [1] |
| CAS Number | 70764-01-1 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| InChIKey | PIZHUNHHRDTULA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)O |[1] |
Physical and Chemical Properties
The physical properties of 3-benzylbenzene-1,2-diol are dictated by its hybrid structure. The catechol portion allows for hydrogen bonding, while the benzyl group contributes to its nonpolar character. Like its parent compound catechol, it is expected to be a solid at room temperature and may darken upon exposure to air and light due to oxidation.[1]
Table 2: Physicochemical Data Sheet
| Property | Value | Method/Conditions | Reference |
|---|---|---|---|
| Melting Point | 109 - 112 °C (228 - 234 °F) | Literature | [2] |
| logP (Octanol/Water) | 2.185 | OECD Test Guideline 117 (25 °C) | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Topological Polar Surface Area | 40.5 Ų | Computed |[1] |
The partition coefficient (logP) of 2.185 indicates moderate lipophilicity, suggesting that bioaccumulation is not expected to be significant.[2] This balance of hydrophilic and lipophilic character is often a key consideration in drug design for optimizing pharmacokinetic profiles.
Spectroscopic Profile
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the benzylic methylene protons, and the hydroxyl protons.
-
Aromatic Protons (Catechol Ring) : Three protons on the catechol ring will likely appear as complex multiplets in the range of 6.5-7.0 ppm .
-
Aromatic Protons (Benzyl Ring) : Five protons on the benzyl ring will appear in the range of 7.1-7.4 ppm .[3]
-
Benzylic Protons (-CH₂-) : A characteristic singlet is expected around 3.9-4.1 ppm for the two methylene protons.[3]
-
Hydroxyl Protons (-OH) : Two broad singlets, typically between 5.0-6.0 ppm , which are exchangeable with D₂O. Their chemical shift can be highly variable depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (Catechol Ring) : Six signals are expected between 110-145 ppm . The carbons bearing the hydroxyl groups (C1 and C2) will be the most downfield shifted within this group.[4]
-
Aromatic Carbons (Benzyl Ring) : Four signals (due to symmetry) are expected between 126-140 ppm .[4]
-
Benzylic Carbon (-CH₂-) : A single peak is anticipated around 36-40 ppm .[4]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch : A strong, broad absorption band between 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.[5]
-
Aromatic C-H Stretch : Multiple weak to medium bands just above 3000 cm⁻¹ .[6]
-
Aliphatic C-H Stretch : Bands around 2850-2960 cm⁻¹ for the methylene group.[6]
-
C=C Stretch (Aromatic) : Characteristic absorptions in the 1450-1600 cm⁻¹ region.[6]
-
C-O Stretch : A strong band in the 1200-1260 cm⁻¹ region.[6]
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The exact mass is 200.0837 Da.[1] In electron ionization (EI), a prominent molecular ion peak at m/z 200 would be expected.
-
Fragmentation : A key fragmentation pathway would be the cleavage of the benzylic C-C bond, leading to a stable tropylium cation at m/z 91 (C₇H₇⁺), which is often the base peak for benzyl-containing compounds.[7] Another significant fragment would correspond to the dihydroxybenzyl cation at m/z 109 .
-
Chemical Reactivity and Stability
The reactivity of 3-benzylbenzene-1,2-diol is governed by its two primary functional components: the catechol ring and the benzylic methylene group.
Reactivity of the Catechol Moiety
The vicinal diol system of the catechol ring is electron-rich and susceptible to oxidation. Under mild oxidizing conditions (e.g., exposure to air, or reagents like Ag₂O), it can be converted to the corresponding highly reactive ortho-quinone.[8] This transformation is significant as quinone structures are often implicated in both biological activity and toxicity. The hydroxyl groups are also weakly acidic and can be deprotonated by a base to form a phenolate, which can then participate in reactions such as ether or ester formation.
dot graph "oxidation_reaction" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"]; bgcolor="#F1F3F4";
} dot Figure 2: Oxidation of the catechol moiety to its corresponding o-quinone.
Reactivity of the Benzylic Position
The methylene bridge is a benzylic position, making its C-H bonds weaker and more reactive than typical alkyl C-H bonds.[9] This position is susceptible to free-radical reactions, such as bromination using N-bromosuccinimide (NBS), and oxidation.[10] Strong oxidizing agents like KMnO₄ can oxidize the benzylic carbon to a carboxylic acid, though this would likely also affect the sensitive catechol ring.[9] The enhanced reactivity at this position allows for further functionalization of the molecule.
Synthesis and Purification
A plausible and efficient route for the synthesis of 3-benzylbenzene-1,2-diol is through a Friedel-Crafts alkylation reaction.[11][12] This classic electrophilic aromatic substitution allows for the direct introduction of the benzyl group onto the catechol ring. Due to the activating nature of the hydroxyl groups, the reaction must be carefully controlled to prevent over-alkylation and manage regioselectivity.
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#F1F3F4";
} dot Figure 3: Proposed workflow for the synthesis of 3-benzylbenzene-1,2-diol.
Experimental Protocol: Friedel-Crafts Benzylation of Catechol
This protocol is a representative procedure based on established methodologies for Friedel-Crafts alkylation of phenols.[13][14]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add catechol (1.0 equivalent) and an excess of benzyl alcohol (2.0-3.0 equivalents), which can also serve as the solvent.
-
Catalyst Addition : While stirring under a nitrogen atmosphere, slowly and carefully add a catalytic amount of a strong Brønsted acid, such as concentrated sulfuric acid (H₂SO₄), or a Lewis acid like aluminum chloride (AlCl₃). The reaction is exothermic and should be cooled in an ice bath during addition.
-
Reaction Execution : After catalyst addition, heat the reaction mixture to 60-80°C and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the catechol starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-benzylbenzene-1,2-diol.
-
Validation : Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 3.
Safety and Handling
3-Benzylbenzene-1,2-diol is classified as a hazardous substance and requires careful handling to minimize exposure.[2] The primary hazards are related to skin, eye, and respiratory irritation.
Table 3: Hazard Identification and Safety Precautions
| Hazard Statement | GHS Code | Precautionary Measures |
|---|---|---|
| Causes skin irritation | H315 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Causes serious eye irritation | H319 | P280: Wear eye protection/face protection. |
| May cause respiratory irritation | H335 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Toxic to aquatic life | H401 | P273: Avoid release to the environment. |
Protocol for Safe Handling and Storage
-
Engineering Controls : Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling : Avoid direct contact with skin and eyes. Do not ingest. Avoid creating dust.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[2]
Potential Applications in Research and Drug Development
The structural features of 3-benzylbenzene-1,2-diol make it a compelling scaffold for investigation in several areas of research, particularly in drug discovery.
-
Antioxidant and Radical Scavenging : Catechols are well-known antioxidants due to their ability to donate a hydrogen atom and form a stable semiquinone radical. This property is crucial for combating oxidative stress, a key factor in many diseases.
-
Enzyme Inhibition : The catechol moiety is a known structural alert for inhibitors of various enzymes, including catechol-O-methyltransferase (COMT) and metalloenzymes, due to its metal-chelating ability.
-
Antimicrobial and Cytotoxic Agents : Alkyl- and benzyl-substituted catechols have demonstrated antibacterial and cytotoxic activity.[2] The benzyl group can enhance membrane permeability and hydrophobic interactions with biological targets.
-
Building Block in Medicinal Chemistry : The compound serves as a versatile intermediate. The hydroxyl groups can be used as handles for further derivatization to create libraries of compounds for screening. The benzylic position also offers a site for modification to modulate activity and physicochemical properties.
The combination of a metal-binding/redox-active catechol core with a lipophilic benzyl group provides a promising starting point for developing novel therapeutic agents targeting a range of biological pathways.
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